molecular formula C12H13NO B12859748 2-Ethyl-6-methoxyquinoline

2-Ethyl-6-methoxyquinoline

Cat. No.: B12859748
M. Wt: 187.24 g/mol
InChI Key: LKVGOJUQDXXVEE-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base such as sodium ethoxide and proceeds under reflux conditions to yield the desired quinoline derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    6-Methoxyquinoline: Similar in structure but lacks the ethyl group at the second position.

    2-Ethylquinoline: Lacks the methoxy group at the sixth position.

Uniqueness: 2-Ethyl-6-methoxyquinoline is unique due to the combined presence of both the ethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across various scientific disciplines.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-6-methoxyquinoline

InChI

InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3

InChI Key

LKVGOJUQDXXVEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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